3,5-Dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole
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Overview
Description
3,5-Dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with bromine atoms at the 3 and 5 positions, and a 3-chloro-2-fluorophenylmethyl group at the 1 position, making it a molecule of interest for various chemical and biological studies.
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk. It’s important to refer to the relevant Material Safety Data Sheet (MSDS) for detailed safety information .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Substitution with 3-chloro-2-fluorophenylmethyl Group: This step involves the nucleophilic substitution reaction where the triazole ring is reacted with 3-chloro-2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient bromination and substitution reactions, and the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the halogen atoms, potentially leading to the formation of dehalogenated triazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace halogen atoms.
Major Products
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Dehalogenated triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine
Antimicrobial Agents: Due to its triazole structure, the compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents.
Anticancer Research: The compound can be studied for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry
Agrochemicals: It can be used in the synthesis of fungicides or herbicides, contributing to crop protection and yield improvement.
Pharmaceuticals: As a precursor or intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity, while the halogenated phenyl group can enhance binding affinity and specificity. The compound may also interfere with cellular pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1-phenyl-1H-1,2,4-triazole: Lacks the chloro and fluoro substituents on the phenyl ring.
3,5-Dichloro-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole: Substitutes bromine with chlorine at the 3 and 5 positions.
1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole: Lacks bromine atoms on the triazole ring.
Uniqueness
3,5-Dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole is unique due to the presence of both bromine atoms on the triazole ring and the chloro-fluoro-substituted phenyl group
Properties
IUPAC Name |
3,5-dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2ClFN3/c10-8-14-9(11)16(15-8)4-5-2-1-3-6(12)7(5)13/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMDTRIFBQXICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CN2C(=NC(=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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